6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a chemical compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol . It is a sulfur-containing heterocyclic compound, which makes it an interesting subject for various scientific studies and applications.
Preparation Methods
The synthesis of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step reactions. One common method starts with 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, which undergoes chemoselective reduction using triethylsilane (Et3SiH) and iodine (I2) as reducing agents . The reaction conditions are carefully controlled to ensure the selective reduction of the formyl group to a methyl group, resulting in the desired compound.
Chemical Reactions Analysis
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to convert the compound into its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where reagents like halogens (e.g., chlorine, bromine) or alkylating agents are used to introduce new functional groups.
Scientific Research Applications
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
6-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid can be compared with other similar compounds, such as:
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: This compound contains an amino group and a carboxamide group, making it structurally similar but functionally different.
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-nitrile: This compound has a nitrile group, which significantly alters its chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-6-2-3-7-8(10(11)12)5-13-9(7)4-6/h5-6H,2-4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYKIQRRGBUFSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406311 | |
Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438213-69-5 | |
Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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